7-Chlorooxazolo[4,5-c]pyridine
Description
7-Chlorooxazolo[4,5-c]pyridine is a heterocyclic compound featuring a fused oxazole (oxygen- and nitrogen-containing five-membered ring) and pyridine system. The chlorine substituent at the 7-position and the oxazolo[4,5-c]pyridine scaffold confer unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research.
Properties
Molecular Formula |
C6H3ClN2O |
|---|---|
Molecular Weight |
154.55 g/mol |
IUPAC Name |
7-chloro-[1,3]oxazolo[4,5-c]pyridine |
InChI |
InChI=1S/C6H3ClN2O/c7-4-1-8-2-5-6(4)10-3-9-5/h1-3H |
InChI Key |
AZKBHPCSPFAZSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C=N1)Cl)OC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chlorooxazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride . Another approach involves the condensation of oxazole derivatives with pyridine derivatives under specific conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methods used in laboratory synthesis can be scaled up for industrial applications, with appropriate optimization of reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 7-Chlorooxazolo[4,5-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxazolo[4,5-c]pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of 7-Chlorooxazolo[4,5-c]pyridine exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit specific cancer cell lines by inducing apoptosis (programmed cell death) and disrupting cell cycle progression. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation .
Inhibition of Enzymes
this compound has been investigated for its potential as an enzyme inhibitor. Notably, it has shown promise in inhibiting enzymes involved in metabolic pathways relevant to cancer and other diseases. For example, certain derivatives have been reported to act as inhibitors of protein kinases, which are crucial in many signaling pathways associated with cancer progression .
Neuroprotective Effects
Recent studies suggest that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases. The ability to cross the blood-brain barrier enhances its potential application in neurology, where it could help mitigate conditions such as Alzheimer's disease by reducing oxidative stress and inflammation in neural tissues .
Materials Science
Synthesis of Functional Materials
The unique chemical structure of this compound allows it to be utilized in the synthesis of advanced materials. Its derivatives have been employed in creating organic light-emitting diodes (OLEDs) and photovoltaic cells due to their favorable electronic properties. The incorporation of this compound into polymer matrices has also been explored to enhance material stability and performance under various environmental conditions .
Catalysis
In catalysis, this compound has been used as a ligand in transition metal complexes for various reactions, including cross-coupling reactions that are pivotal in organic synthesis. Its ability to stabilize metal centers while facilitating substrate activation makes it valuable in synthetic organic chemistry .
Drug Discovery
Lead Compound Development
The structural characteristics of this compound make it an attractive scaffold for the development of new pharmaceuticals. Ongoing research focuses on modifying its structure to enhance selectivity and potency against specific biological targets. This includes the exploration of various substituents that can improve pharmacokinetic properties while minimizing toxicity .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 7-Chlorooxazolo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biological processes. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 7-Chlorooxazolo[4,5-c]pyridine with structurally analogous compounds, emphasizing substituents, ring systems, and key properties:
Key Findings from Comparative Analysis:
Ring System and Electronic Effects :
- The oxazolo ring (oxygen-containing) exhibits higher polarity compared to imidazo (nitrogen-containing) and thiazolo (sulfur-containing) analogs, influencing solubility and binding interactions .
- Chlorine vs. Bromine : 7-Bromoimidazo[4,5-c]pyridine () may exhibit slower reaction kinetics in substitution reactions compared to chloro analogs due to weaker C–Br bond polarization .
Biological Activity :
- Imidazo[4,5-c]pyridine derivatives (e.g., 4,6-dichloro variant in ) show antibacterial activity by inhibiting DNA polymerase III, suggesting chloro substituents enhance target binding .
- Oxazolo derivatives (e.g., ) are explored as kinase inhibitors, where the phenyl group at position 5 may enhance hydrophobic interactions with enzyme pockets .
Synthetic Methods: Imidazo[4,5-c]pyridines are synthesized via nitration and organometallic coupling (e.g., zinc-amine bases in ), while oxazolo analogs often involve cyclization of polyphosphoric acid intermediates () . Thiazolo[4,5-c]pyridine synthesis typically requires sulfur incorporation via H₂S or thiourea, differing from oxazolo routes .
Stability and Reactivity :
- Imidazo[4,5-c]pyridines with electron-withdrawing groups (e.g., Cl, Br) exhibit greater thermal stability than oxazolo analogs, as shown by vibrational mode studies using DFT () .
- Thiazolo derivatives are prone to oxidation at sulfur, limiting their utility in oxidative environments compared to oxazolo systems .
Biological Activity
7-Chlorooxazolo[4,5-c]pyridine is a heterocyclic compound characterized by its unique fused oxazole and pyridine ring system. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The following sections will detail the biological activities associated with this compound, supported by data tables and relevant case studies.
- Molecular Formula : C₈H₅ClN₂O
- Molecular Weight : Approximately 158.57 g/mol
- Structure : Contains a chloro substituent at the 7-position of the oxazole ring.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have demonstrated that certain derivatives can inhibit the growth of various bacterial strains.
| Compound Name | Activity | Reference |
|---|---|---|
| This compound | Antibacterial against E. coli and S. aureus | |
| Derivative A | Antifungal against C. albicans |
Anticancer Activity
Recent studies have explored the anticancer potential of oxazole derivatives, including those related to this compound. In vitro assays have shown promising results against various cancer cell lines.
- Case Study : A derivative of this compound was tested against the A549 lung carcinoma cell line and exhibited a cytotoxic concentration (CC50) significantly lower than that of conventional chemotherapeutics like fluorouracil.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes involved in metabolic pathways relevant to cancer and other diseases.
- Mechanism of Action : Molecular docking studies suggest that this compound interacts with enzymes such as VEGFR-2, which is crucial in angiogenesis and tumor growth.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, which can yield various derivatives with altered biological activities.
- Common Synthetic Route : Utilizing reagents like lithium aluminum hydride for reductions and potassium permanganate for oxidations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
